2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid
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Overview
Description
2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with bis(tert-butoxycarbonyl)amino and carboxylic acid groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves reacting the amino-substituted pyrimidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc-protected compound can be isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous synthesis under controlled conditions, improving yield and reducing waste . The use of flow microreactors is particularly advantageous for large-scale production, as it offers better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected using acids such as trifluoroacetic acid or HCl in methanol.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon-carbon bonds under mild conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino compound, while coupling reactions can produce various substituted pyrimidines.
Scientific Research Applications
2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid involves its ability to undergo selective deprotection and coupling reactions. The Boc groups protect the amino functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further reactions, such as forming bonds with other molecules or acting as a nucleophile in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic Acid: Similar in structure, with a thiazole ring instead of a pyrimidine ring.
tert-Butyloxycarbonyl-protected Amino Acids: Commonly used in peptide synthesis and share the Boc protection strategy.
Uniqueness
2-{Bis[(tert-butoxy)carbonyl]amino}pyrimidine-5-carboxylic acid is unique due to its combination of a pyrimidine ring with Boc-protected amino and carboxylic acid groups. This structure provides a balance of stability and reactivity, making it suitable for various synthetic applications. Its ability to undergo selective deprotection and coupling reactions sets it apart from other similar compounds, offering versatility in chemical synthesis.
Properties
Molecular Formula |
C15H21N3O6 |
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Molecular Weight |
339.34 g/mol |
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H21N3O6/c1-14(2,3)23-12(21)18(13(22)24-15(4,5)6)11-16-7-9(8-17-11)10(19)20/h7-8H,1-6H3,(H,19,20) |
InChI Key |
SZLPFVMTSCAHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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